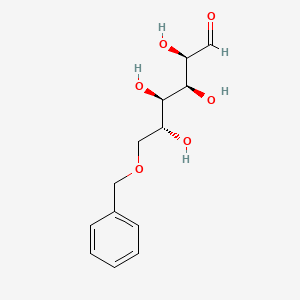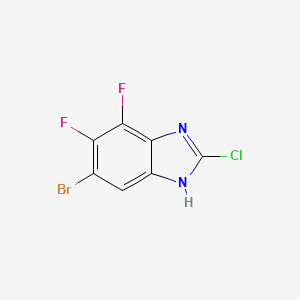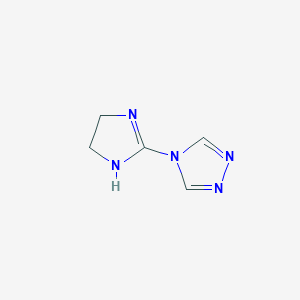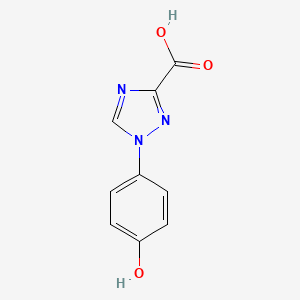
1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of triazole, a class of heterocyclic aromatic organic compounds, and is characterized by the presence of a phenol group attached to the triazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-hydroxybenzoic acid with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a more efficient route involving the cyclization of 4-hydroxybenzohydrazide under acidic conditions. This method allows for higher yields and better purity of the final product.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding amine derivative.
Substitution: The phenol group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is similar to other triazole derivatives, such as 1H-1,2,4-triazole-3-thiol and 1H-1,2,4-triazole-3-carboxamide. it is unique in its phenol group, which imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c13-7-3-1-6(2-4-7)12-5-10-8(11-12)9(14)15/h1-5,13H,(H,14,15) |
InChI Key |
NBRRZCYKAHXWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


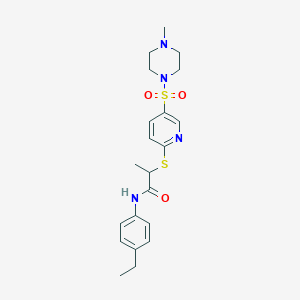
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
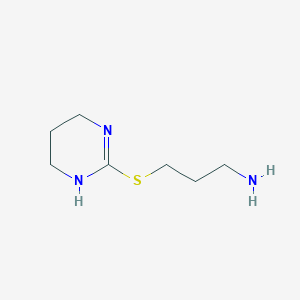
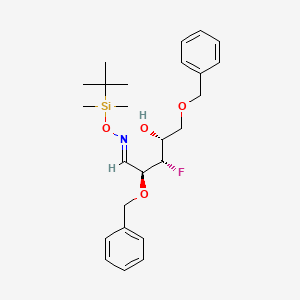

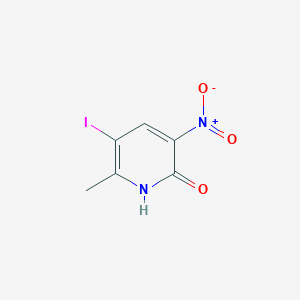
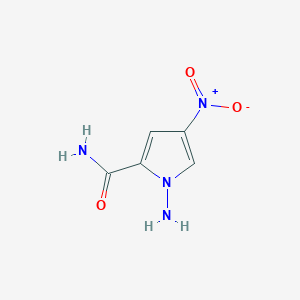
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
